2,7-Dihydroxy-3-(4-hydroxyphenyl)chromen-4-one
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Overview
Description
2,7-Dihydroxy-3-(4-hydroxyphenyl)chromen-4-one is a polyphenolic compound belonging to the class of flavonoids. It is structurally characterized by the presence of hydroxyl groups at positions 2, 7, and 4’ on the chromen-4-one backbone. This compound is known for its significant biological activities and is found in various plants, contributing to their medicinal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dihydroxy-3-(4-hydroxyphenyl)chromen-4-one typically involves the condensation of appropriate phenolic precursors under controlled conditions. One common method is the reaction of 2,4,6-trihydroxyacetophenone with 4-hydroxybenzaldehyde in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an ethanol-water mixture at elevated temperatures to facilitate the formation of the chromen-4-one structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2,7-Dihydroxy-3-(4-hydroxyphenyl)chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group in the chromen-4-one structure can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Halogenating agents like thionyl chloride or bromine can be used to introduce halogen atoms.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2,7-Dihydroxy-3-(4-hydroxyphenyl)chromen-4-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex flavonoid derivatives.
Biology: Studied for its antioxidant properties and its role in protecting cells from oxidative stress.
Medicine: Investigated for its potential anti-cancer, anti-inflammatory, and anti-diabetic properties.
Industry: Utilized in the development of natural dyes and pigments
Mechanism of Action
The biological effects of 2,7-Dihydroxy-3-(4-hydroxyphenyl)chromen-4-one are primarily attributed to its ability to modulate various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators.
Anti-cancer Activity: It induces apoptosis in cancer cells by modulating signaling pathways such as PI3K/Akt and MAPK.
Comparison with Similar Compounds
Similar Compounds
Genistein: 5,7-Dihydroxy-3-(4-hydroxyphenyl)chromen-4-one, known for its phytoestrogenic activity.
Daidzein: 4’,7-Dihydroxyisoflavone, another isoflavone with similar biological activities.
Quercetin: 3,3’,4’,5,7-Pentahydroxyflavone, a well-known flavonoid with potent antioxidant properties.
Uniqueness
2,7-Dihydroxy-3-(4-hydroxyphenyl)chromen-4-one is unique due to its specific hydroxylation pattern, which contributes to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C15H10O5 |
---|---|
Molecular Weight |
270.24 g/mol |
IUPAC Name |
4,7-dihydroxy-3-(4-hydroxyphenyl)chromen-2-one |
InChI |
InChI=1S/C15H10O5/c16-9-3-1-8(2-4-9)13-14(18)11-6-5-10(17)7-12(11)20-15(13)19/h1-7,16-18H |
InChI Key |
KJOZVTXHSREPPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C3=C(C=C(C=C3)O)OC2=O)O)O |
Origin of Product |
United States |
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